3-Benzylquinoline-2,4-diol
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Overview
Description
3-Benzylquinoline-2,4-diol is a heterocyclic compound with the molecular formula C16H13NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with a benzyl group at the 3-position and hydroxyl groups at the 2- and 4-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylquinoline-2,4-diol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and benzaldehyde as starting materials. The reaction proceeds under acidic or basic conditions, often with the aid of a catalyst such as FeCl3 or a Lewis acid .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylquinoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Benzylquinoline-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Benzylquinoline-2,4-diol involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The compound’s hydroxyl groups allow it to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
Quinazoline: A similar heterocyclic compound with nitrogen atoms at different positions.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness: 3-Benzylquinoline-2,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and hydroxyl groups enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13NO2/c18-15-12-8-4-5-9-14(12)17-16(19)13(15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19) |
InChI Key |
NVGZWGUUHGGGEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
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